N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8(2)6-12(16)15-13-14-10-5-4-9(17-3)7-11(10)18-13/h4-7H,1-3H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDQWGDBAMFJEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=NC2=C(S1)C=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide typically involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbut-2-enoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide
- N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide
Uniqueness
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide stands out due to its unique structural features, which confer specific reactivity and biological activity
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide, a compound with the CAS number 686281-56-1, has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is synthesized through the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbut-2-enoyl chloride, typically in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to ensure high yields and purity of the product.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through enzyme inhibition or modulation of signaling pathways.
- Neuroprotective Effects : Related compounds in the benzothiazole family have shown neuroprotective properties, indicating that this compound may also exhibit similar effects .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The binding affinity and specificity can lead to modulation of their activity, resulting in various biological effects. For instance, it may inhibit certain enzymes involved in cancer progression or inflammation.
Research Findings
Several studies have explored the biological implications of benzothiazole derivatives:
- Anticonvulsant Activity : A related study on benzothiazole derivatives showed significant anticonvulsant activity without neurotoxicity in animal models. This suggests that this compound could similarly affect CNS pathways .
- Enzyme Inhibition : Investigations into enzyme inhibition mechanisms revealed that benzothiazoles can act as effective inhibitors against various targets involved in disease processes. The specific interactions of this compound with these enzymes warrant further research to elucidate its therapeutic potential .
Case Studies
A case study involving a series of benzothiazole derivatives demonstrated their efficacy in reducing seizure activity without causing significant side effects like liver toxicity. These findings highlight the potential for developing safer therapeutic agents based on the structural framework of this compound .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Structure | Moderate anticancer activity |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpropanamide | Structure | Antimicrobial properties |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(methylamino)acetamide | Structure | Potential neuroprotective effects |
Q & A
Basic: What synthetic routes and reaction conditions are optimal for preparing N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbut-2-enamide?
The synthesis typically involves multi-step reactions starting with the benzothiazole core. For analogs, coupling agents like 1-(1-adamantylacetyl)-1H-imidazole and chloroform under reflux (6 hours) are used to form the amide bond, followed by recrystallization from ethanol for purification . Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) to ensure reaction completion.
- Solvent selection : Chloroform or ethanol for solubility and stability.
- Purification : Recrystallization (ethanol/water mixtures) or column chromatography to achieve >95% purity.
Yield optimization requires stoichiometric balancing and avoiding side reactions (e.g., hydrolysis of the methoxy group).
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and amide bond formation (e.g., δ 3.76 ppm for methoxy protons) .
- Infrared (IR) Spectroscopy : Peaks at ~1668 cm (C=O stretch) and ~1267 cm (C-O of methoxy group) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 357.12) .
- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., H-bonded dimers) .
Advanced: How can X-ray crystallography data elucidate molecular conformation and intermolecular interactions?
Crystallography reveals:
- Planarity : The benzothiazole-acetamide fragment adopts near-planar geometry due to conjugation, critical for biological target binding .
- Intermolecular interactions : Classical N–H⋯N hydrogen bonds form dimers, while C–H⋯O and S⋯S interactions stabilize crystal packing .
- Substituent effects : The methoxy group’s gauche orientation relative to the amide C–N bond (dihedral angle ~−100°) influences steric hindrance and solubility .
Advanced: How can structure-activity relationship (SAR) studies guide substituent modification to enhance bioactivity?
SAR strategies include:
- Electron-donating/withdrawing groups : Fluorine or bromine at the 6-position increases metabolic stability and binding affinity (e.g., fluoro analogs show improved antimicrobial activity) .
- Side-chain optimization : Branched aliphatic groups (e.g., 3-methylbut-2-enamide) enhance lipophilicity and membrane permeability .
- Crystallographic data : Planar conformations improve π-π stacking with aromatic residues in enzyme active sites .
Advanced: How should researchers resolve contradictory bioactivity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) .
- Purity discrepancies : Validate compound purity via HPLC (>98%) and quantify impurities (e.g., residual solvents) .
- Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants and confirm target engagement .
Basic: What purification methods effectively isolate this compound from synthetic by-products?
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) separates polar by-products .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve closely related impurities .
Advanced: Which computational methods predict binding affinities and metabolic pathways for this compound?
- Molecular docking (AutoDock Vina) : Models interactions with targets like cyclooxygenase-2 (COX-2) or bacterial topoisomerases .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- ADMET prediction (SwissADME) : Estimates metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .
Basic: How can researchers monitor reaction progress and intermediate formation during synthesis?
- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and UV visualization (R ~0.6 in ethyl acetate/hexane) .
- In-situ IR spectroscopy : Monitor carbonyl formation (1668 cm) and amine consumption (disappearance of N–H stretches) .
- LC-MS : Detect intermediates in real-time (e.g., [M+H] at m/z 245 for the benzothiazole precursor) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
